1-(2-Hydroxyethyl)benzimidazole

Enzyme Inhibition NHC Precursors Medicinal Chemistry

1-(2-Hydroxyethyl)benzimidazole (6340-03-0) features a unique 1-hydroxyethyl architecture essential for NHC ligand synthesis and metal coordination. Unlike unsubstituted benzimidazole or 2-methyl analogs, its free hydroxyl enables polar solvent solubility and hemilabile coordination. Nanomolar enzyme inhibition and cisplatin-comparable anticancer cytotoxicity validate its use in oncology and metabolic disease research. Close analogs alter imidazole electronics, failing in critical synthetic pathways. Standard purity ≥95%; inquire for bulk quantities.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 6340-03-0
Cat. No. B1330224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyethyl)benzimidazole
CAS6340-03-0
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CCO
InChIInChI=1S/C9H10N2O/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,7,12H,5-6H2
InChIKeyDJRLXHBFATVHJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydroxyethyl)benzimidazole (CAS 6340-03-0): Procurement-Focused Overview of a Multifunctional Benzimidazole Scaffold


1-(2-Hydroxyethyl)benzimidazole (CAS 6340-03-0), also known as 2-(benzimidazol-1-yl)ethanol, is a heterocyclic organic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol [1]. This compound is a key derivative of benzimidazole, characterized by a hydroxyethyl substituent at the 1-position of the benzimidazole ring. This specific substitution confers unique chemical and biological properties, making it a versatile building block in medicinal chemistry, coordination chemistry, and materials science [2]. Its applications range from serving as a precursor for N-heterocyclic carbene (NHC) ligands to exhibiting notable biological activities, including anticancer and enzyme inhibitory effects [3].

Why Generic Substitution Fails: The Functional and Structural Uniqueness of 1-(2-Hydroxyethyl)benzimidazole (CAS 6340-03-0)


The procurement of 1-(2-Hydroxyethyl)benzimidazole cannot be simply substituted with another benzimidazole derivative due to its unique combination of a free hydroxyl group at the 1-position and an unsubstituted 2-position on the benzimidazole ring. This specific architecture is critical for its function. For instance, the hydroxyl group is essential for enhancing solubility in polar organic solvents, a property not shared by unsubstituted benzimidazole or 2-methylbenzimidazole . More importantly, this compound serves as a privileged precursor for N-heterocyclic carbene (NHC) synthesis, where the hydroxyethyl group can be further functionalized or participate in stabilizing metal complexes through secondary coordination [1]. Substituting with a close analog like 2-(1-hydroxyethyl)benzimidazole (CAS 19018-24-7) would alter the substitution pattern on the imidazole ring, leading to a different electronic environment and steric profile, which would fundamentally change its reactivity and the properties of its derivatives, rendering it unsuitable for specific synthetic pathways and applications that rely on the exact structure of 1-(2-Hydroxyethyl)benzimidazole .

Quantitative Evidence Guide: Differentiating 1-(2-Hydroxyethyl)benzimidazole (CAS 6340-03-0) from Competitor Compounds


Enzyme Inhibition: Potent Nanomolar Activity of NHC Precursors Derived from 1-(2-Hydroxyethyl)benzimidazole

Derivatives of 1-(2-Hydroxyethyl)benzimidazole, specifically N-heterocyclic carbene (NHC) precursors, exhibit exceptionally potent inhibition against multiple therapeutically relevant enzymes. This is a direct consequence of using 1-(2-Hydroxyethyl)benzimidazole as the starting material. The resulting compounds show low nanomolar Ki values, particularly against α-glycosidase. In comparison, many other classes of enzyme inhibitors, including other benzimidazole derivatives not derived from this specific precursor, often display activity in the micromolar range. [1]

Enzyme Inhibition NHC Precursors Medicinal Chemistry

Anticancer Activity: Cytotoxicity of 2-Hydroxyethyl Substituted Benzimidazolium Salts Comparable to Cisplatin

Benzimidazolium salts synthesized from 1-(2-hydroxyethyl)benzimidazole demonstrate potent anticancer activity in vitro, with efficacy comparable to the clinical chemotherapeutic agent cisplatin. Specifically, a derivative, 1-(2-hydroxyethyl)-3-(2,3,4,5,6-pentamethylbenzyl)-1H-benzo[d]imidazol-3-ium bromide, was tested against the MDA-MB-231 breast cancer cell line. This compound serves as a benchmark for the activity achievable with this scaffold. [1]

Anticancer Cytotoxicity Benzimidazolium Salts

Coordination Chemistry: Remote Hydroxyl Group Enables Unique Structural Diversities in Metal Complexes

The hydroxyl group on the 2-hydroxyethyl substituent of 1-(2-hydroxyethyl)benzimidazole derivatives acts as a remote coordination site, enabling the formation of unique supramolecular architectures. In antimony(III) chalcogenone complexes, this hydroxyl group triggers the formation of a dinuclear, coordination polymer with a corrugated layer structure. This structural complexity is directly attributed to the hydroxyl functionality. In contrast, similar ligands lacking this remote hydroxyl group typically form simpler, mononuclear or dimeric complexes without such extended polymeric features. [1]

Coordination Chemistry Antimony Complexes Crystal Engineering

High-Impact Research and Industrial Applications for 1-(2-Hydroxyethyl)benzimidazole (CAS 6340-03-0)


Synthesis of High-Potency Enzyme Inhibitors for Drug Discovery

As demonstrated by the nanomolar Ki values of its NHC precursor derivatives against α-glycosidase and carbonic anhydrase, 1-(2-Hydroxyethyl)benzimidazole is a critical starting material for medicinal chemists developing novel therapeutics for metabolic disorders, glaucoma, and neurological diseases [1]. Its procurement is essential for any program aiming to explore this chemical space for potent enzyme inhibition.

Development of Cisplatin-Comparable Anticancer Agents

The ability of 2-hydroxyethyl-substituted benzimidazolium salts to achieve in vitro cytotoxicity comparable to cisplatin against breast cancer cell lines validates the use of 1-(2-Hydroxyethyl)benzimidazole as a core scaffold in oncology research [2]. This compound is a strategic procurement choice for laboratories focused on developing next-generation metal-based or organic anticancer drugs.

Crystal Engineering of Functional Coordination Polymers

For researchers in materials and supramolecular chemistry, the unique capacity of the remote hydroxyl group to direct the assembly of complex coordination polymers, as seen in antimony(III) complexes, makes 1-(2-Hydroxyethyl)benzimidazole a valuable ligand [3]. It is a procurable building block for designing new materials with specific topologies for applications in catalysis, gas storage, or sensing.

Synthesis and Stabilization of Novel N-Heterocyclic Carbene (NHC) Complexes

As a versatile precursor for NHC ligands, 1-(2-Hydroxyethyl)benzimidazole is indispensable for organometallic chemists. The hydroxyethyl group not only allows for further functionalization but can also provide hemilabile coordination or participate in hydrogen bonding, influencing the stability and reactivity of the resulting metal-NHC complexes used in catalysis [1].

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